N-(2-hydroxyethyl)piperidine-3-carboxamide

描述

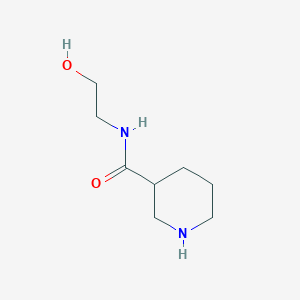

Structure

3D Structure

属性

IUPAC Name |

N-(2-hydroxyethyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h7,9,11H,1-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPHDGCQINZWOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375168 | |

| Record name | N-(2-hydroxyethyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496057-54-6 | |

| Record name | N-(2-hydroxyethyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496057-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Investigations and Biological Activities of N 2 Hydroxyethyl Piperidine 3 Carboxamide Analogs

Broad-Spectrum Biological Activity Profiling of Piperidine (B6355638) Carboxamides

The piperidine carboxamide scaffold is a versatile structural motif that forms the basis for a wide array of biologically active compounds. arabjchem.org Derivatives of piperidine have demonstrated a vast pharmacological spectrum, including anti-diabetic, anti-cancer, antimicrobial, anti-inflammatory, anti-viral, and analgesic properties. nih.gov The unique chemical structure of piperidine carboxamide derivatives contributes to their diverse biological activities. arabjchem.org

Research has highlighted the potential of these compounds in various therapeutic areas. For instance, N-arylpiperidine-3-carboxamide derivatives have been identified for their antimelanoma activity. youtube.comnih.gov An initial screening hit from this class induced senescence-like phenotypic changes in human melanoma A375 cells, and further optimization led to a compound with an IC₅₀ of 0.03 μM. nih.gov The piperidine-3-carboxamide moiety itself was found to be crucial for this activity. youtube.com

Beyond cancer, these analogs have shown other significant activities. Certain piperidine-substituted thiophene[3,2-d]pyrimidine derivatives have exhibited broad-spectrum activity against wild-type and drug-resistant strains of HIV-1 by inhibiting the reverse transcriptase enzyme. Some piperidinothiosemicarbazone derivatives of pyridine (B92270) and pyrazine (B50134) have displayed potent inhibitory effects on the growth of M. tuberculosis. arabjchem.org Furthermore, other synthesized piperidine-4-carboxamide derivatives have been evaluated for analgesic and antibacterial activities, with some showing comparable or improved activity over parent compounds. researchgate.net The broad-spectrum potential is also highlighted by studies on piperidine-based monoamine transporter inhibitors, which are valuable for research in animal models of depression. nih.gov

Table 1: Summary of Broad-Spectrum Biological Activities

| Activity | Compound Class | Key Findings | Citations |

| Antimelanoma | N-arylpiperidine-3-carboxamide derivatives | Induced senescence-like changes in A375 cells; optimized compound showed IC₅₀ = 0.03 μM. | youtube.comnih.gov |

| Anti-HIV | Piperidine-substituted thiophene[3,2-d]pyrimidines | Broad-spectrum activity against wild-type and resistant HIV-1 strains via RT inhibition. | nih.gov |

| Antituberculosis | Piperidinothiosemicarbazone derivatives | Strong inhibitory effect on M. tuberculosis growth. | arabjchem.org |

| Analgesic | Piperidine-4-carboxamide derivatives | Synthesized derivatives demonstrated analgesic effects in mice. | researchgate.net |

| Antidepressant Potential | 3,4-disubstituted piperidines | Act as broad-spectrum monoamine transporter inhibitors. | nih.gov |

**3.2. Enzymatic and Receptor Target Modulation

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation, pain, and cardiovascular diseases. Inhibiting sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. Research into sEH inhibitors has explored various chemical scaffolds, including piperidine derivatives. To introduce conformational constraints into inhibitor structures, 3,3-disubstituted piperidine-derived trisubstituted ureas were identified as highly potent, selective, and bioavailable sEH inhibitors. This demonstrates that the piperidine ring can be effectively incorporated into structures designed to target the active site of sEH. The development of sEH inhibitors is considered a promising approach for treating conditions like hypertension, atherosclerosis, and neuropathic pain. nih.gov

Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is a critical target in cancer therapy due to its role in tumor cell proliferation. arabjchem.org Piperidine carboxamide derivatives have emerged as a significant class of ALK inhibitors. arabjchem.org High-throughput screening identified piperidine carboxamide 1 as a novel inhibitor of the ALK enzyme with an IC₅₀ of 0.174 μM and selectivity over the related kinase IGF1R. nih.gov The X-ray cocrystal structure of this compound with the ALK kinase domain revealed an unusual binding conformation, which provided a basis for further drug design. nih.gov

Systematic exploration of 36 different piperidine carboxamide derivatives helped in constructing a 3D-QSAR model to understand the structure-activity relationship for inhibiting Karpas-299 tumor cell activity. arabjchem.org This research led to the design of new compounds with potentially high inhibitory activity and good drug-like properties. arabjchem.org Several ALK inhibitors that incorporate the piperidine carboxamide scaffold are in clinical use, including Crizotinib, Alectinib, and Lorlatinib. arabjchem.org

Table 2: ALK Inhibition by Piperidine Carboxamide Analogs

| Compound/Class | Activity | Model/Assay | Citations |

| Piperidine carboxamide 1 | IC₅₀ = 0.174 μM | ALK enzyme assay | nih.gov |

| 36 Piperidine carboxamide derivatives | Significant anti-tumor activity | Karpas-299 cell model | arabjchem.org |

| Crizotinib, Alectinib, Lorlatinib | Clinically approved ALK inhibitors | Clinical Use | arabjchem.org |

Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts and is a primary target for anti-osteoporotic agents due to its major role in bone resorption. nih.gov A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K. nih.gov Within this series, several compounds showed potent inhibition. The phenyl, acylamino, and piperidyl groups were found to contribute positively to the inhibitory activity through their interactions with the enzyme's active site. nih.gov

Molecular docking and structure-activity relationship (SAR) studies guided the optimization of these inhibitors. For example, starting from a lead compound, a benzylamine (B48309) group was introduced to enhance interactions with the P3 pocket of the Cat K active site. nih.gov This strategy led to the discovery of compound H-9 , which exhibited the most potent inhibition with an IC₅₀ value of 0.08 µM. nih.gov

Table 3: Cathepsin K Inhibitory Activity of Piperidine-3-Carboxamide Derivatives

| Compound ID | Cathepsin K IC₅₀ (µM) | Citations |

| H-1 | 0.95 | |

| H-3 | 0.43 | |

| H-4 | 0.29 | |

| H-9 | 0.08 | nih.gov |

| H-11 | 0.15 |

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, making them important drug targets. nih.gov PDE10A, in particular, is highly expressed in the brain's striatum and is a target for treating neuropsychiatric disorders like schizophrenia. nih.gov Inhibition of PDE10A has also been investigated as a novel strategy for cancer treatment, including epithelial ovarian cancer. Research has shown that inhibiting PDE10A can decrease cancer cell growth by inducing cell cycle arrest and apoptosis. While many scaffolds have been investigated as PDE10A inhibitors, including papaverine (B1678415) analogues and sulindac (B1681787) derivatives, specific research focusing on N-(2-hydroxyethyl)piperidine-3-carboxamide analogs for PDE10A inhibition is not extensively documented in the provided sources. However, the broader class of piperidine-containing molecules has been explored for various CNS targets, and the development of selective PDE10A inhibitors remains an active area of research. nih.gov

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key targets in the management of Alzheimer's disease. A series of piperidine-3-carbohydrazide-hydrazones, which are analogs of this compound, were designed and synthesized as potential cholinesterase inhibitors. These compounds were evaluated for their inhibitory activity, and many exhibited moderate to good results.

Among the synthesized compounds, 3j showed the most potent activity against BuChE with an IC₅₀ of 1.27 µM. Kinetic analysis revealed that this compound acts as a mixed-type inhibitor. Other studies have also shown that carboxamides derived from natural products incorporating piperidine moieties can be potent and selective BuChE inhibitors. For example, triterpene-based carboxamides showed significantly higher inhibition for BuChE compared to AChE.

Table 4: Butyrylcholinesterase (BuChE) Inhibition by Piperidine Analogs

| Compound ID/Class | BuChE IC₅₀ (µM) | Inhibition Type | Citations |

| 3j (piperidine-3-carbohydrazide-hydrazone) | 1.27 | Mixed-type | |

| Triterpene-based carboxamides | High inhibitory rates | Not specified |

Enzymatic and Receptor Target Modulation

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov The inhibition of NAPE-PLD presents a therapeutic strategy for modulating NAE levels in the brain and other tissues, which may impact various physiological processes, including emotional behavior. nih.gov

Research into inhibitors of this enzyme has led to the identification of several classes of small molecules. One notable inhibitor is LEI-401, a potent and selective NAPE-PLD inhibitor derived from a high-throughput screening campaign. nih.gov LEI-401, a piperidine-containing compound, has been shown to reduce NAE levels, including anandamide, in neuronal cells and in the brains of mice. nih.gov Its action is dependent on the presence of NAPE-PLD, as the compound had no effect in NAPE-PLD knockout models. nih.gov Specifically, LEI-401 was found to have an IC₅₀ value of 0.86 μM. nih.gov

Other identified inhibitors of NAPE-PLD include the quinazoline (B50416) sulfonamide derivative ARN19874. rsc.org Additionally, symmetrically substituted dichlorophenes like hexachlorophene (B1673135) and bithionol (B75329) have been identified as potent inhibitors of NAPE-PLD, with IC₅₀ values of approximately 2 μM. mdpi.com While these compounds are not direct analogs of this compound, the discovery of piperidine-containing structures like LEI-401 highlights the relevance of the piperidine scaffold in the design of NAPE-PLD inhibitors.

| Compound Class/Name | Target Enzyme | Notable Findings |

| Piperidine-containing compounds (e.g., LEI-401) | NAPE-PLD | Potent and selective inhibition with an IC₅₀ of 0.86 μM; reduces NAE levels in the brain. nih.gov |

| Quinazoline sulfonamides (e.g., ARN19874) | NAPE-PLD | One of the first small-molecule inhibitors identified for this target. rsc.org |

| Dichlorophenes (e.g., Hexachlorophene, Bithionol) | NAPE-PLD | Potent inhibition with IC₅₀ values around 2 μM. mdpi.com |

Flavivirus NS2B-NS3 Protease Inhibition

The Flavivirus genus includes significant human pathogens such as Dengue virus (DENV) and Zika virus (ZIKV). nih.gov The NS2B-NS3 protease is essential for the viral life cycle, making it a prime target for the development of antiviral drugs. nih.govnih.gov The protease is a two-component enzyme, where the NS2B cofactor is required for the catalytic activity of the NS3 protease domain. nih.govcapes.gov.br

Analogs of this compound have been investigated for their potential to inhibit this viral enzyme. Research has identified quinoxaline-based compounds incorporating a piperidine moiety as non-competitive inhibitors of the ZIKV NS2B-NS3 protease. nih.gov A representative inhibitor from this piperidine series, compound 32, exhibited an IC₅₀ of 130 ± 9 μM against DENV-2 NS2B-NS3 protease, suggesting potential for pan-flaviviral activity. nih.gov The non-competitive mode of inhibition indicates that these compounds may bind to an allosteric site, preventing the protease from adopting its active conformation. nih.gov

The development of such inhibitors is a key strategy in the search for effective treatments for flavivirus infections, which currently lack specific antiviral therapies. nih.govuzh.ch

| Compound Class | Target Enzyme | Inhibition Data | Mechanism of Action |

| Quinoxaline-based piperidine derivatives | Flavivirus NS2B-NS3 Protease | IC₅₀ = 130 ± 9 μM (Compound 32 against DENV-2) | Non-competitive |

DprE1 Enzyme Inhibition

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis, involved in the biosynthesis of essential cell wall components like arabinogalactan (B145846) and lipoarabinomannan. nih.gov This makes DprE1 a vulnerable and attractive target for the development of new anti-tuberculosis drugs. nih.gov

Several classes of DprE1 inhibitors have been discovered, some of which include piperidine amide structures. Among these are the 4-aminoquinolone piperidine amides (4-AQ). nih.gov Another relevant class is the N-alkyl-5-hydroxypyrimidinone carboxamides. nih.gov While not direct derivatives of this compound, these compounds share the core feature of a piperidine ring linked to a carboxamide or a similar functional group, highlighting the importance of this scaffold in targeting DprE1. The discovery of these diverse molecular scaffolds points to the promiscuous nature of the DprE1 target, allowing for inhibition by a range of chemical structures. nih.gov

Disease-Specific Therapeutic Potentials

Anticancer and Senescence Induction Applications

The induction of cellular senescence is an emerging therapeutic strategy for cancer. Senescent cells cease to divide, and this state can be triggered by certain chemical compounds, offering a pathway to halt tumor growth. nih.gov

A study focusing on the treatment of melanoma identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma A375 cells. nih.gov An initial hit compound, 1 , which features an N-arylpiperidine-3-carboxamide scaffold, showed moderate senescence-inducing activity (EC₅₀ = 1.24 μM) and antiproliferative activity (IC₅₀ = 0.88 μM). nih.gov

Structure-activity relationship studies revealed that the piperidine-3-carboxamide moiety is crucial for activity. A regioisomer with a piperidine-4-carboxamide structure was found to be inactive. nih.gov Further chemical modifications led to the discovery of compound 54 , an S-isomer with a pyridine ring and a pyrrole (B145914) group, which demonstrated significantly improved anti-melanoma activity (IC₅₀ = 0.03 μM) and a potent senescence-inducing effect (EC₅₀ = 0.04 μM). nih.gov These findings underscore the potential of N-arylpiperidine-3-carboxamide analogs as a novel class of anticancer agents that function by inducing senescence. nih.gov

Table of Senescence-Inducing and Antiproliferative Activities of N-Arylpiperidine-3-carboxamide Derivatives

| Compound | Senescence-Inducing Activity (EC₅₀) in A375 cells (μM) | Antiproliferative Activity (IC₅₀) in A375 cells (μM) |

|---|---|---|

| 1 | 1.24 | 0.88 |

| 54 | 0.04 | 0.03 |

Data sourced from a study on melanoma cells. nih.gov

Anti-inflammatory Properties

The piperidine ring is a common structural motif in compounds investigated for anti-inflammatory activity. researchgate.net While direct studies on the anti-inflammatory properties of this compound analogs are limited, research on related structures provides insight into their potential.

For example, a series of benzophenone-N-ethyl piperidine ether analogs were synthesized and showed interesting anti-inflammatory activity in a carrageenan-induced footpad edema assay. researchgate.net Some of these analogs also reduced the total number of leukocytes in an air-pouch test, suggesting an inhibition of prostaglandin (B15479496) production. researchgate.net Other research has explored convolutamydine A, an oxindole (B195798) alkaloid, and its structural analogs, which demonstrated significant anti-inflammatory effects by inhibiting leukocyte migration and the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.net

Furthermore, novel aryl carboximidamides and 3-aryl-1,2,4-oxadiazoles derived from the NSAID indomethacin (B1671933) have been designed as potent inhibitors of inducible nitric oxide synthase (iNOS) and PGE2, showing significant anti-inflammatory action. researchgate.net These examples, featuring carboxamide and other nitrogen-containing heterocyclic structures, suggest that appropriately substituted piperidine-3-carboxamide analogs could be promising candidates for the development of new anti-inflammatory agents.

Antimicrobial and Antiparasitic Activities

Piperidine derivatives are recognized for their broad range of biological activities, including antimicrobial and antiparasitic effects. academicjournals.orgresearchgate.net

Antimicrobial Activity: Several studies have demonstrated the antimicrobial potential of piperidine carboxamide derivatives. A series of novel sulfonyl piperidine carboxamides, synthesized from piperidine-3-carboxylic acid, showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. biomedpharmajournal.org Another study on piperidine-4-carboxamide derivatives also reported antimicrobial activity. academicjournals.org Research on piperidin-4-one derivatives, when converted to their thiosemicarbazone forms, exhibited significant antibacterial and antifungal activity. biointerfaceresearch.com The synthesis of various new piperidine derivatives has consistently been linked to the discovery of antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. acs.org

Antiparasitic Activity: The piperidine scaffold is also a key component in the development of antiparasitic agents. Dihydroquinazolinone-3-carboxamides have been optimized as orally effective antimalarials that target the Plasmodium falciparum protein PfATP4. plos.org The introduction of polar functionalities, such as an N-methyl piperidine, was found to improve the metabolic stability of these analogs. plos.org In the field of anti-tubercular drug discovery, N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogs have been identified as potent bactericidal agents against Mycobacterium tuberculosis, targeting the essential MmpL3 transporter. These findings highlight the versatility of the piperidine carboxamide scaffold in designing new therapeutic agents against a wide range of microbial and parasitic diseases.

Antithrombotic and Human Platelet Aggregation Modulation

Analogs of this compound, specifically a class known as nipecotamides, have been systematically investigated as inhibitors of human platelet aggregation. nih.gov A detailed structure-activity analysis revealed that specific structural features are crucial for their inhibitory function. For antiplatelet activity to be present, a substituent at the 3-position of the piperidine ring is required, with an amide group being the preferred functional group. nih.gov

Research has indicated that steric and hydrophobic characteristics play a significant role in the activity of these compounds. nih.gov Generally, molecules containing two nipecotamide (B1220166) structures, such as bis-nipecotamidoalkanes, were found to be more potent inhibitors than their corresponding single-structure counterparts. nih.gov The optimal activity was observed when the two piperidine ring nitrogen atoms were connected by an aralkyl group, resulting in a separation of approximately 7 Å. nih.gov This structural arrangement suggests that the inhibitor-platelet interaction may be governed by van der Waals forces and π-interactions. nih.gov The proposed mechanism involves the interaction of these nipecotamides with anionic sites on platelets that are situated about 7 Å from each other and linked by a hydrophobic region. nih.gov

| Compound Type | Example Compound | Key Finding | Source |

| Type 5 | 1-decyl-3-(N,N-diethylcarbamoyl)piperidine | Identified as the most potent in its class, highlighting the role of hydrophobic character. | nih.gov |

| Type 6 | alpha,alpha'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene | The most potent inhibitor overall, demonstrating the benefit of the bis-nipecotamido structure. | nih.gov |

| Type 7 | N,N'-bis(1-decylnipecotoyl)piperazine | The most active in its class; any substitution on the piperazine (B1678402) ring led to a decline in activity. | nih.gov |

Neurological Disorder Interventions (e.g., Alzheimer's, Neuropathic Pain)

Derivatives of piperidine-3-carboxamide have been designed and synthesized as potential multifunctional agents to combat Alzheimer's disease. nih.gov A series of piperidine-3-carbohydrazide-hydrazones were developed as cholinesterase (ChE) inhibitors, a key target in Alzheimer's therapy. nih.gov These compounds were screened for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

The research identified compounds with moderate to good inhibitory activity. nih.gov Kinetic analyses of the most potent compounds revealed a mixed-type inhibition for both AChE and BuChE. nih.gov In addition to cholinesterase inhibition, selected compounds were evaluated for their capacity to inhibit the self-aggregation of amyloid-beta 42 (Aβ42), another critical pathological hallmark of Alzheimer's disease. nih.gov The findings suggested that certain derivatives, particularly those containing nitro groups, were effective at inhibiting Aβ42 aggregation, positioning them as promising multi-target agents for further investigation. nih.gov

Research into structurally related analogs, such as piperazine-2-carboxylic acid derivatives, has also yielded potent cholinesterase inhibitors. nih.gov These have been developed as Multitarget-Directed Ligands (MTDLs) for Alzheimer's disease. nih.gov One compound, a hydroxamic acid derivative, showed exceptionally potent and selective inhibition of BChE, significantly superior to the reference drug tacrine. nih.gov

| Compound ID | Scaffold | Target Enzyme | Inhibitory Value | Source |

| 3g | Piperidine-3-carbohydrazide-hydrazone | Acetylcholinesterase (AChE) | IC50 = 4.32 µM | nih.gov |

| 3j | Piperidine-3-carbohydrazide-hydrazone | Butyrylcholinesterase (BuChE) | IC50 = 1.27 µM | nih.gov |

| 7b | 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | Butyrylcholinesterase (BuChE) | Ki = 1.6 nM | nih.gov |

Anti-osteoporosis Applications

In the search for new treatments for bone metabolic diseases, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated as potential anti-osteoporosis agents. mdpi.com The primary target for these compounds was cathepsin K, a cysteine protease highly involved in bone resorption. mdpi.com The design strategy for these analogs involved a fragment growth approach to enhance their interaction with the active site of the cathepsin K enzyme. mdpi.com

Among the synthesized compounds, one derivative, H-9, emerged as a highly potent inhibitor of cathepsin K. mdpi.com Molecular docking studies indicated that H-9 forms several hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site. mdpi.com Further in vitro testing confirmed that H-9 could effectively downregulate the expression of cathepsin K. mdpi.com Crucially, in vivo experiments in an osteoporosis mouse model demonstrated that administration of H-9 led to an increase in bone mineral density, supporting its potential as a therapeutic agent. mdpi.com

| Compound ID | Chemical Name | Target | Potency (IC50) | Key Finding | Source |

| H-9 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide | Cathepsin K | 0.08 µM | Showed potent anti-bone resorption effects and increased bone mineral density in an animal model. | mdpi.com |

Radioprotective Efficacy

The development of effective and safe radioprotective agents is a significant goal for medical and safety applications. nih.gov Research in this area has explored novel piperazine derivatives, which are structural analogs of piperidines, as potential radiation countermeasures. nih.gov Specifically, a series of 1-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated for their ability to protect human cells from the damaging effects of gamma radiation. nih.gov

These compounds were assessed for their radioprotective effects in human cell lines, with a focus on mitigating DNA damage, which was quantified using the dicentric chromosome assay (DCA). nih.gov The study identified lead compounds that provided significant radioprotective effects while exhibiting minimal cytotoxicity. nih.gov These novel piperazine derivatives showed superior safety profiles and effectiveness when compared to the existing radioprotective agent, amifostine, which is known for its limiting side effects. nih.gov This research highlights the potential of developing N-(2-hydroxyethyl) heterocyclic compounds as safer and more effective agents to mitigate the impact of radiation exposure. nih.gov

| Compound ID | Scaffold | Key Finding | Source |

| Compound 6 | 1-(2-hydroxyethyl)piperazine derivative | Demonstrated the most significant radioprotective effects with minimal cytotoxicity. | nih.gov |

| Compound 3 | 1-(2-hydroxyethyl)piperazine derivative | Showed notable efficacy in reducing dicentric chromosomes, indicating mitigation of DNA damage. | nih.gov |

Mechanistic Elucidation of Biological Action of N 2 Hydroxyethyl Piperidine 3 Carboxamide

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how specific features of a molecule contribute to its biological activity. For piperidine-3-carboxamide derivatives, research has highlighted the importance of the piperidine (B6355638) ring, its substituents, and the compound's stereochemistry.

The core piperidine-3-carboxamide scaffold is crucial for the biological activity observed in this class of compounds. Modifications to this structure have demonstrated a significant impact on efficacy.

Research into related N-arylpiperidine-3-carboxamide derivatives for antimelanoma activity revealed that the position of the carboxamide group on the piperidine ring is critical. A regioisomer featuring a piperidine-4-carboxamide structure was found to be inactive, underscoring the importance of the 3-position for target engagement. nih.gov Furthermore, the size of the heterocyclic ring plays a key role. When the six-membered piperidine ring was replaced with smaller five-membered (pyrrolidine) or four-membered (azetidine) rings, a progressive decrease in activity was observed. nih.gov

In a different series of piperidine-3-carboxamide derivatives designed as Cathepsin K inhibitors, substitution on the piperidine nitrogen was a key strategy. The introduction of a benzylamine (B48309) group was designed to enhance interactions with the P3 pocket of the Cathepsin K active site, which proved to be a successful strategy in improving inhibitory activity compared to the lead compound. mdpi.com This demonstrates that substitutions on the piperidine ring are a valid approach to modulating the biological activity of this scaffold. mdpi.comclinmedkaz.org

Table 1: Impact of Ring Structure on Biological Activity of Piperidine Carboxamide Analogs

| Compound | Ring Structure | Carboxamide Position | Relative Activity (IC50) |

|---|---|---|---|

| Analog 1 | Piperidine | 3 | 0.88 µM |

| Analog 2 | Piperidine | 4 | Inactive |

| Analog 3 | Pyrrolidine | 3 | 8.0 µM |

| Analog 4 | Azetidine | 3 | >20 µM |

Data derived from a study on N-arylpiperidine-3-carboxamide derivatives against human melanoma cells. nih.gov

N-(2-hydroxyethyl)piperidine-3-carboxamide possesses a chiral center at the C3 position of the piperidine ring. The stereochemistry at this center can have a profound effect on pharmacological activity, as biological targets like enzymes and receptors are themselves chiral.

Studies on closely related N-arylpiperidine-3-carboxamide derivatives have shown that target molecules can exhibit a high degree of enantioselectivity. nih.gov In one example, the S-configuration of a hit compound demonstrated significantly greater antimelanoma activity than the racemic mixture. nih.gov The corresponding R-configuration was approximately 15 times less active than the S-isomer, highlighting a clear stereopreference by the biological target. nih.gov This suggests that only one enantiomer fits optimally into the binding site, leading to a more potent pharmacological effect.

Table 2: Influence of Chirality on Biological Activity of a Piperidine-3-Carboxamide Analog

| Compound Configuration | Biological Activity (EC50) |

|---|---|

| Racemic Mixture (R/S) | 1.24 µM |

| R-Isomer | >4.0 µM |

| S-Isomer | 0.27 µM |

Data reflects senescence-inducing activity in human melanoma A375 cells for an N-arylpiperidine-3-carboxamide analog. nih.gov

Molecular Interactions with Biological Targets

Understanding the specific molecular interactions between a compound and its biological target is essential for elucidating its mechanism of action. This involves identifying the specific amino acid residues in the binding site that interact with the molecule and characterizing the nature of these interactions.

While the specific target for this compound itself is not definitively identified in all contexts, studies on related piperidine-3-carboxamide derivatives provide valuable models for its potential interactions. For a series of derivatives targeting the enzyme Cathepsin K, molecular docking studies identified key interactions within the P1, P2, and P3 active pockets of the enzyme. mdpi.com The design of these inhibitors focused on introducing a benzylamine group specifically to enhance interactions within the P3 pocket. mdpi.com This suggests that the biological activity of the piperidine-3-carboxamide scaffold is driven by its ability to fit within defined pockets of a target protein and interact with specific residues lining these cavities.

The binding of this compound to its biological target is stabilized by a network of non-covalent interactions. Hydrogen bonding is predicted to be a dominant feature of this interaction.

Key hydrogen bonding sites on the molecule include:

The amide group , where the N-H can act as a hydrogen bond donor and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

The terminal hydroxyl group of the N-(2-hydroxyethyl) moiety, which can both donate and accept hydrogen bonds.

The piperidine ring nitrogen , which can act as a hydrogen bond acceptor.

In studies of related Cathepsin K inhibitors, molecular docking revealed that the lead compounds formed several hydrogen bonds and hydrophobic interactions with key active-site residues. mdpi.com It is this combination of directed hydrogen bonds and broader hydrophobic interactions that dictates the molecule's binding affinity and specificity for its target. mdpi.com

Conformational Dynamics in Ligand-Target Binding (e.g., DFG-shifted conformations)

Currently, there is a notable absence of published research specifically investigating the conformational dynamics of ligand-target binding for this compound. Detailed studies elucidating the specific changes in protein conformation upon binding of this compound, including analyses of phenomena such as DFG-shifted conformations in kinases, are not available in the peer-reviewed scientific literature.

The DFG motif (Asp-Phe-Gly) is a highly conserved sequence in the activation loop of protein kinases. Its conformation is critical for regulating catalytic activity. In its inactive state, the DFG motif is typically in a "DFG-out" conformation, where the aspartate residue faces away from the active site. Upon activation, it flips to a "DFG-in" conformation, correctly positioning key residues for catalysis. The ability of a small molecule to induce or stabilize a particular DFG conformation is a key aspect of its mechanism of action as a kinase inhibitor. However, no studies have been identified that characterize the interaction of this compound with any kinase or other protein target at this level of detail.

Consequently, there is no data to present regarding the specific conformational shifts, induced-fit models, or the population of specific conformational sub-states of a target protein when complexed with this compound.

Investigation of Specific Mechanism Pathways (e.g., Enzyme Kinetics, Aggregation Inhibition)

Similar to the lack of data on conformational dynamics, specific investigations into the mechanistic pathways affected by this compound are not documented in the available scientific literature. This includes a lack of studies on its effects on enzyme kinetics or its potential role in aggregation inhibition.

Enzyme kinetic studies are fundamental to understanding how a compound affects an enzyme's catalytic efficiency. Such studies would typically determine parameters like the inhibition constant (Kᵢ), the type of inhibition (e.g., competitive, non-competitive, uncompetitive), and the Michaelis-Menten constant (Kₘ) in the presence of the compound. Without these studies, it is not possible to quantify the potency or describe the nature of the enzymatic inhibition by this compound.

Furthermore, the potential for this compound to inhibit protein aggregation, a pathological hallmark of several neurodegenerative diseases, has not been explored in published research. Such investigations would involve assays to measure the formation of fibrillar or amorphous aggregates in the presence and absence of the compound.

Due to the absence of this foundational research, no data tables on enzyme kinetics or aggregation inhibition can be provided. The specific molecular targets and the precise biochemical pathways modulated by this compound remain to be elucidated.

Preclinical Pharmacokinetics and Admet Profiling of N 2 Hydroxyethyl Piperidine 3 Carboxamide Analogs

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In silico studies on a library of piperidine-based oxidosqualene cyclase inhibitors have predicted high gastrointestinal absorption for the majority of the compounds evaluated. nih.gov These computational models suggest that piperidine (B6355638) scaffolds, in general, possess favorable absorption characteristics. nih.gov For instance, a study on bicyclo(aryl methyl)benzamides predicted good intestinal absorption for the analyzed ligands. bldpharm.com

Regarding distribution, in silico models predict that many piperidine derivatives have the potential to penetrate the central nervous system (CNS). bldpharm.com For example, several bicyclo(aryl methyl)benzamide ligands were predicted to cross the blood-brain barrier. bldpharm.com

Metabolism is a critical aspect of the ADME profile. The metabolic pathways of piperidine-3-carboxamide derivatives are being investigated. One study on N-arylpiperidine-3-carboxamide derivatives identified a compound with acceptable phase I metabolic stability. nih.gov Further details on metabolic stability and pathways are discussed in section 5.4.

There is a lack of specific experimental data on the excretion of N-(2-hydroxyethyl)piperidine-3-carboxamide and its direct analogs.

Bioavailability and Pharmacokinetic Properties

The therapeutic potential of any drug candidate is heavily reliant on its pharmacokinetic behavior. For piperidine derivatives, structural modifications are often employed to optimize these properties. For example, in a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, the replacement of a piperazine (B1678402) ring with a piperidine ring was well-tolerated and, in some cases, led to improved metabolic stability.

In Silico Prediction of ADMET Parameters

In the absence of extensive experimental data, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction serves as a valuable tool in the early assessment of drug candidates. Various computational models have been applied to piperidine-3-carboxamide analogs to forecast their pharmacokinetic and safety profiles.

Studies on piperidine-based inhibitors have utilized tools like SwissADME, pkCSM, and admetSAR to predict key parameters. nih.gov These predictions often indicate favorable physicochemical properties, high gastrointestinal absorption, and compliance with Lipinski's rule of five for many piperidine derivatives, suggesting good drug-likeness. nih.gov For a series of bicyclo(aryl methyl)benzamides, in silico predictions showed good human intestinal absorption and distribution. bldpharm.com

The BOILED-Egg predictive model is another tool used to estimate gastrointestinal absorption and brain penetration. For some 1,3-diazetidin-2-one derivatives, this model predicted strong passive absorption from the gastrointestinal tract. nih.gov Such models are instrumental in guiding the design and selection of compounds for further preclinical development. nih.gov

Below is a table summarizing the types of in silico predictions made for piperidine analogs.

| ADMET Parameter | Prediction for Piperidine Analogs | Significance |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Variable; some predicted to penetrate | Suggests potential for CNS activity or the need for modification to limit CNS exposure. bldpharm.com |

| Cytochrome P450 (CYP) Inhibition | Variable; some predicted as inhibitors of CYP2D6 | Informs potential for drug-drug interactions. bldpharm.com |

| Drug-Likeness (e.g., Lipinski's Rule) | Generally favorable | Suggests good physicochemical properties for a potential drug candidate. nih.gov |

Assessment of Microsomal Stability and Metabolic Pathways

Microsomal stability assays are a crucial in vitro method to predict the in vivo metabolic clearance of a compound. These assays measure the rate at which a compound is metabolized by liver microsomes, which contain the majority of the drug-metabolizing cytochrome P450 enzymes.

A study on piperidine-3-carboxamide derivatives identified a compound (a S-isomer with a pyridine (B92270) ring in the B ring position, and pyrrole (B145914) in R3) that demonstrated acceptable phase I metabolic stability. nih.gov In another study focusing on piperidine-derived amide soluble epoxide hydrolase (sEH) inhibitors, significant improvements in metabolic stability were achieved through structural modifications. For example, the inclusion of deuterium (B1214612) in certain analogs resulted in a half-life of over 240 minutes in human liver microsomes and over 60 minutes in rat liver microsomes. nih.gov

The table below presents data on the metabolic stability of some piperidine analogs in liver microsomes.

| Compound/Analog | Species | Microsomal Half-life (t½) | Clearance Classification |

| Analog 3f | Human | >240 min | Low |

| Analog 3g | Human | >240 min | Low |

| Analog 3h (deuterated) | Human | >240 min | Low |

| Analog 3i (deuterated) | Human | >240 min | Low |

| Analog 3h (deuterated) | Rat | >60 min | Low |

| Analog 3i (deuterated) | Rat | >60 min | Low |

| Lead Compound 3 | Rat | 26 min | - |

Data adapted from a study on piperidine-derived amide sEH inhibitors. nih.gov

Advanced Analytical Characterization Techniques in Piperidine 3 Carboxamide Research

Spectroscopic Analysis for Structural Confirmation

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The structural confirmation of N-(2-hydroxyethyl)piperidine-3-carboxamide relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the piperidine (B6355638) ring, the proton signals are typically found in the range of 1.5 to 3.0 ppm. chemicalbook.com The protons alpha to the nitrogen (at C2 and C6) are deshielded and appear at a lower field compared to the other ring protons. researchgate.net The N-substituted 2-hydroxyethyl group exhibits characteristic signals for its methylene (B1212753) protons. The protons of the CH₂ group adjacent to the nitrogen appear downfield from the CH₂ group adjacent to the hydroxyl moiety. The amide (N-H) and hydroxyl (O-H) protons are exchangeable and may appear as broad signals over a wide chemical shift range, depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The piperidine ring carbons typically resonate between 20 and 60 ppm. ipb.ptresearchgate.net The carbons directly attached to the nitrogen (C2 and C6) are shifted downfield relative to other saturated ring carbons. ipb.ptresearchgate.net The carbonyl carbon of the amide group is highly deshielded, with a characteristic chemical shift in the 165-190 ppm region. oregonstate.edu The carbons of the N-(2-hydroxyethyl) side chain will also have distinct signals, typically in the 40-70 ppm range.

¹⁵N NMR: Although less sensitive, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the molecule. ipb.pt The piperidine nitrogen and the amide nitrogen would have distinct chemical shifts, confirming their different chemical environments. Heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) can link the ¹⁵N signals to nearby protons, aiding in the complete assignment of the molecular structure. ipb.pt

Connectivity Analysis: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC are crucial for establishing the bonding framework.

COSY establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the piperidine ring and the hydroxyethyl (B10761427) chain.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift. researchgate.net

HMBC reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for connecting the different fragments of the molecule, such as linking the piperidine ring to the carboxamide group and the N-hydroxyethyl substituent. ipb.ptnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Piperidine Ring CH₂ (C4, C5) | CH₂ | 1.5 - 1.9 | 20 - 35 |

| Piperidine Ring CH₂ (C2, C6) | CH₂ | 2.5 - 3.5 | 45 - 60 ipb.ptresearchgate.net |

| Piperidine Ring CH (C3) | CH | 2.0 - 2.8 | 35 - 50 |

| Amide C=O | C | N/A | 170 - 180 oregonstate.edu |

| Amide NH | NH | 6.0 - 8.5 (broad) | N/A |

| N-CH₂ | CH₂ | 2.8 - 3.8 | 50 - 65 |

| CH₂-OH | CH₂ | 3.5 - 4.5 | 55 - 70 |

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual values may vary based on solvent and other experimental conditions.

For flexible molecules like this compound, advanced NMR techniques are used to study dynamic processes such as ring conformation and restricted bond rotation. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net However, the presence of the N-acyl group (part of the piperidine ring system via the carboxamide substituent) introduces restricted rotation around the C-N amide bond. This can lead to the existence of multiple conformers in solution at room temperature, which may be observable in the NMR spectrum. rsc.org

Temperature-dependent NMR studies can be performed to investigate these conformational dynamics. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between conformers increases, allowing for the calculation of the energy barriers for these processes. rsc.org

Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons. These experiments are crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution by observing through-space correlations between protons. nih.gov For instance, NOE correlations can help define the axial or equatorial orientation of substituents on the piperidine ring.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹, often overlapping with the O-H stretch, is characteristic of the secondary amide N-H bond.

C-H Stretch: Absorption bands between 2850-3000 cm⁻¹ arise from the C-H stretching vibrations of the aliphatic piperidine ring and ethyl side chain.

C=O Stretch (Amide I band): A strong, sharp absorption band is expected between 1630-1680 cm⁻¹, which is a hallmark of the amide carbonyl group.

N-H Bend (Amide II band): A moderate band around 1510-1570 cm⁻¹ is typically observed for secondary amides.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Amide N-H | Stretch | 3200 - 3400 | Moderate |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide N-H | Bend (Amide II) | 1510 - 1570 | Moderate |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby determining its molecular weight and elemental composition.

For this compound (molecular formula: C₈H₁₆N₂O₂; molecular weight: 172.12 g/mol ), electrospray ionization (ESI) is a common technique that would generate a protonated molecule, [M+H]⁺, with an expected m/z of approximately 173.13.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. mdpi.comnih.gov The precise mass of the [M+H]⁺ ion can be calculated and compared to the experimentally measured value, with an accepted error of less than 5 ppm, to provide strong evidence for the proposed molecular formula. mdpi.com

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion. nih.gov By inducing fragmentation, characteristic daughter ions are produced which can help to confirm the structure of the different parts of the molecule. Expected fragmentation pathways for this compound would include cleavage of the N-CH₂CH₂OH bond, loss of water from the hydroxyethyl group, and fragmentation of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the standard for assessing the purity of chemical compounds and for performing quantitative analysis.

A reversed-phase HPLC (RP-HPLC) method is typically developed for the analysis of polar compounds like this compound. nih.gov This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase would consist of a gradient mixture of water (often containing an acid modifier like formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govgoogle.com

Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. nih.gov The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Detection is often achieved using a UV detector. If the molecule lacks a strong chromophore, derivatization with a UV-active agent can be employed. nih.gov Alternatively, more universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used for detection and quantification. 5z.com LC-MS is particularly powerful as it provides mass information simultaneously, confirming the identity of the peak being quantified. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Methanol |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis and Impurity Detection

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the bioanalysis of piperidine-3-carboxamide derivatives and the detection of impurities. nih.gov Its high sensitivity and selectivity allow for the accurate quantification of these compounds in complex biological matrices such as plasma, urine, and tissues. nih.gov

Bioanalysis: In a typical bioanalytical workflow, a biological sample is first processed to remove interfering substances like proteins and lipids. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. The processed sample is then injected into a liquid chromatography system, where the analyte of interest, such as this compound, is separated from other components on a chromatographic column (e.g., a C18 column). researchgate.net The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. The specificity of tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion and its characteristic fragment ions, minimizing the chances of interference and ensuring accurate quantification. For instance, a method for detecting the genotoxic impurity piperidine in a pharmaceutical ingredient demonstrated a detection limit of 0.01010 µg/mL, showcasing the high sensitivity of LC-MS. researchgate.netnih.govalternative-therapies.com

Impurity Detection: The same LC-MS/MS principles are applied to detect and identify impurities that may be present from the synthesis of this compound or that form during its storage. nih.gov For example, during the synthesis of related compounds, piperidine itself can be an unintended genotoxic impurity. alternative-therapies.com An LC-MS method can be developed to specifically target potential impurities, with the mass spectrometer set to detect the molecular weights of expected byproducts or degradants. A study on rimonabant, a piperidine-containing compound, successfully used LC-MS to confirm the absence of piperidine impurity in the final active pharmaceutical ingredient. alternative-therapies.com The ability to detect impurities at very low levels is critical for ensuring the safety and quality of pharmaceutical compounds. nih.gov In some cases, derivatization techniques are employed to enhance the detection of certain impurities by increasing their ionization efficiency in the mass spectrometer. alternative-therapies.com

A hypothetical LC-MS/MS method for this compound might involve the parameters outlined in the table below, based on methods for similar compounds.

| Parameter | Setting | Purpose |

| LC Column | Atlantis C18 (5 µm, 3.9x100 mm) | Separation of the analyte from the matrix. researchgate.net |

| Mobile Phase | Gradient of 0.05% formic acid in water and methanol | To effectively elute the compound from the column. researchgate.net |

| Flow Rate | 1.0 mL/min | To maintain consistent retention times. researchgate.net |

| Column Temp. | 30°C | To ensure reproducible chromatography. researchgate.net |

| Injection Vol. | 5.0 µL | Introduction of the sample into the system. researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate positively charged ions for MS detection. |

| MS/MS Transition | e.g., m/z 173.1 -> [fragment ion] | Specific detection and quantification of the target compound. |

Quantitative Analysis Methodologies (e.g., Internal/External Standard Methods)

Accurate quantification of this compound is essential for its study and potential development. The two most common approaches for quantification using LC-MS/MS are the internal standard method and the external standard method. chromatographyonline.com

External Standard Method: In this method, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations of this compound. The response (e.g., peak area) is plotted against the concentration. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve. While straightforward, this method's accuracy can be affected by variations in sample preparation and injection volume. chromatographyonline.com

Internal Standard Method: To improve precision and accuracy, an internal standard (IS) is often used. chromatographyonline.com An IS is a compound that is chemically similar to the analyte but has a different molecular weight, and it is added at a constant concentration to all standards and unknown samples. The IS helps to correct for variations in sample handling, injection volume, and instrument response. chromatographyonline.com For the analysis of this compound, a suitable internal standard might be a deuterated version of the molecule or a close structural analog. The quantification is based on the ratio of the analyte's response to the internal standard's response. Studies have consistently shown that the internal standard method outperforms the external standard method in terms of precision, especially when dealing with complex matrices or low injection volumes. chromatographyonline.com

The table below compares the key features of these two quantitative methods.

| Feature | External Standard Method | Internal Standard Method |

| Principle | Compares analyte response to a calibration curve of standards. | Compares the ratio of analyte response to a constant amount of an internal standard. |

| Precision | Susceptible to variations in sample volume and instrument response. chromatographyonline.com | High precision, as it corrects for procedural and instrumental variability. chromatographyonline.com |

| Accuracy | Can be less accurate due to potential matrix effects and volume errors. chromatographyonline.com | Generally more accurate, especially for complex samples. |

| Complexity | Simpler to implement. | Requires selection and validation of a suitable internal standard. |

| Typical Use | Routine analysis of simple sample matrices. | Bioanalysis, trace analysis, and when high accuracy is paramount. nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Ligand-Protein Co-crystal Structures

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This is crucial for understanding the structure of this compound, including its absolute stereochemistry and how it interacts with biological targets.

Absolute Stereochemistry: The piperidine ring in this compound contains a chiral center at the C3 position. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). These enantiomers can have vastly different biological activities. X-ray crystallography can unambiguously determine the absolute configuration of a single enantiomer if a pure crystal can be obtained. nih.gov In a study of related N-arylpiperidine-3-carboxamide derivatives, the S-configuration was found to be significantly more active than the R-configuration. nih.gov This highlights the importance of determining the stereochemistry for structure-activity relationship studies.

Ligand-Protein Co-crystal Structures: To understand how a compound like this compound exerts its biological effect, it is essential to visualize how it binds to its protein target. This is achieved by co-crystallizing the compound with the target protein and then determining the structure of the complex using X-ray diffraction. nih.gov These co-crystal structures reveal the precise binding mode of the ligand, including the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. arabjchem.org This information is invaluable for rational drug design, allowing chemists to modify the compound's structure to improve its potency and selectivity. For example, analysis of inhibitor-protein complexes can guide the design of new compounds with enhanced binding affinity. nih.gov While a specific co-crystal structure for this compound is not publicly available, the general principles are well-established in the study of piperidine carboxamide derivatives as enzyme inhibitors. arabjchem.orgnih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking studies are crucial for predicting the binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol), between a ligand and its target protein. A more negative binding energy suggests a more favorable and stable interaction. These studies also elucidate the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. fiveable.me

For instance, in studies of various piperidine (B6355638) derivatives, docking has been used to predict binding affinities to targets like the µ-opioid receptor, with calculated energies ranging from -8.13 to -13.37 kcal/mol. tandfonline.com Similarly, research on piperidine carboxamides as inhibitors of the Plasmodium falciparum proteasome has utilized structural biology and molecular modeling to understand how these compounds bind to their target. nih.gov These analyses reveal that interactions are often driven by a combination of hydrogen bonds with polar residues and hydrophobic interactions within the binding pocket. tandfonline.com

Table 1: Examples of Predicted Binding Affinities for Piperidine Derivatives Against Various Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| 4-amino methyl piperidine derivatives | µ-Opioid Receptor | -8.13 to -13.37 | Encapsulated in transmembrane helices |

| Piperidine carboxamide (SW584) | P. falciparum Proteasome | Not specified | Non-covalent binding at subunit interface |

| Piperazine (B1678402)/Piperidine derivatives | Sigma-1 Receptor | Not specified | Hydrogen bonding, hydrophobic interactions |

A significant outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are critical for ligand recognition and binding. For example, docking studies on piperidine derivatives targeting the µ-opioid receptor identified crucial interactions with residues such as Q124, D147, Y148, M151, H297, and W318. tandfonline.com

In another study, the binding site for a piperidine carboxamide inhibitor of the malaria proteasome was identified in a previously unexplored pocket at the interface of the β5, β6, and β3 subunits. nih.gov This highlights docking's ability to not only confirm binding but also to uncover novel binding sites, which is instrumental for designing species-selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the potency of novel, unsynthesized molecules. nih.gov

For classes of compounds like piperidine carboxamides, 3D-QSAR studies have been successfully developed. researchgate.netconsensus.app These models often highlight the importance of specific properties:

Steric Properties: The size and shape of substituents can influence how well the molecule fits into the binding pocket.

Electrostatic Properties: The distribution of charge affects interactions with polar residues in the target.

Hydrophobic Properties: Lipophilicity can be critical for crossing cell membranes and for interacting with nonpolar regions of the binding site.

In a study on piperidine-3-carboxamide derivatives, a ligand-based pharmacophore model combined with 3D-QSAR analysis was used to explain the structural requirements for senescence-inducing activity in melanoma cells. nih.gov The resulting models provided guidance for the rational design of more potent compounds by visualizing favorable and unfavorable regions for activity based on these properties. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. tandfonline.com MD simulations are used to assess the stability of the docked pose, analyze the conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. tandfonline.comnih.gov

For piperidine derivatives, MD simulations have been employed to:

Confirm Binding Stability: Simulations can verify whether the binding pose predicted by docking is stable over a period of nanoseconds. nih.gov

Analyze Conformational Behavior: They reveal the flexibility of the ligand and the protein, showing how they adapt to each other. The piperidine ring itself is known to adopt various conformations, such as the chair form, which can be analyzed. nih.govresearchgate.net

Characterize Key Interactions: MD can quantify the persistence of specific interactions, like hydrogen bonds, throughout the simulation, providing a more accurate picture of the binding dynamics. nih.gov

Studies on piperidine derivatives targeting the sigma-1 receptor used MD simulations to understand the different interactions responsible for varying affinities among analogs. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.com It provides valuable insights into a molecule's geometric and electronic properties, which are fundamental to its reactivity and interactions. For piperidine derivatives, DFT calculations are used to determine:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy state. researchgate.net

Electronic Stability and Reactivity: Calculation of Frontier Molecular Orbitals (HOMO and LUMO) helps predict the molecule's kinetic stability and where electronic charge transfer might occur. scispace.com

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and identify nucleophilic and electrophilic sites, which are crucial for predicting intermolecular interactions. scispace.com

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from FTIR) to confirm the structure.

DFT calculations, often using methods like B3LYP with a 6-31G**++ basis set, have been applied to various piperidine analogs to understand their structural and electronic characteristics, providing a theoretical foundation for their observed biological activities. researchgate.netscispace.com

In Silico Lead Optimization and Virtual Screening

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. sciengpub.irresearchgate.net For a scaffold like N-(2-hydroxyethyl)piperidine-3-carboxamide, virtual screening could be used to explore derivatives with different substituents to find compounds with potentially higher activity.

Once an initial "hit" or "lead" compound is identified, in silico lead optimization is employed to guide its modification into a more potent and drug-like candidate. nih.govfrontiersin.org This process leverages the computational tools previously described:

Docking and QSAR: To predict how structural modifications will affect binding affinity and activity.

MD Simulations: To ensure new designs maintain stable binding.

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to prioritize compounds with favorable pharmacokinetic profiles. dntb.gov.ua

This iterative cycle of design, prediction, and synthesis is a cornerstone of modern drug discovery, allowing for the efficient development of promising therapeutic agents from a starting chemical scaffold. frontiersin.org

Future Research Directions and Therapeutic Advancement

Development of Highly Selective and Potent N-(2-hydroxyethyl)piperidine-3-carboxamide Analogs

The core structure of this compound is a versatile template for chemical modification to enhance potency and selectivity for specific biological targets. By systematically altering different parts of the molecule, researchers can fine-tune its properties to achieve desired therapeutic effects.

One area of development has focused on creating inhibitors for Cathepsin K, a protein involved in bone resorption, to treat osteoporosis. mdpi.com Scientists have synthesized a series of novel piperidine-3-carboxamide derivatives and evaluated their ability to inhibit this enzyme. mdpi.com Through a fragment growth strategy, where a benzylamine (B48309) group was added to the main structure, researchers designed analogs that could better interact with the target protein. mdpi.com This effort led to the identification of compound H-9, which demonstrated potent inhibition of Cathepsin K with an IC₅₀ value of 0.08 µM. mdpi.com

Another research avenue has been the development of analogs with anticancer properties. nih.govfrontlinegenomics.com An initial screening identified a compound with an N-arylpiperidine-3-carboxamide core that could induce a senescence-like phenotype in human melanoma cells, effectively halting their proliferation. nih.govfrontlinegenomics.com Starting from this initial "hit" compound, a focused library of modified analogs was created to explore the structure-activity relationship (SAR). nih.gov This led to the discovery of compound 54 , an S-isomer with a pyridine (B92270) ring, which showed significantly improved antimelanoma activity (IC₅₀ = 0.03 μM). nih.gov The development of such N-substituted piperidine (B6355638) derivatives represents a key strategy in discovering potent and selective therapeutic agents. nih.gov

Table 1: Bioactivity of Selected Piperidine-3-carboxamide Analogs

| Compound | Target/Activity | Potency | Therapeutic Area |

|---|---|---|---|

| H-9 | Cathepsin K Inhibition | IC₅₀ = 0.08 µM mdpi.com | Osteoporosis mdpi.com |

| Hit Compound 1 | Senescence Induction (A375 Cells) | EC₅₀ = 1.24 µM nih.gov | Melanoma nih.gov |

| Compound 54 | Senescence Induction (A375 Cells) | EC₅₀ = 0.04 µM nih.gov | Melanoma nih.gov |

| Compound 54 | Antiproliferative (A375 Cells) | IC₅₀ = 0.03 µM nih.gov | Melanoma nih.gov |

Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets

Research into this compound and its derivatives has successfully identified novel therapeutic applications beyond their initial conception. These explorations uncover the potential of this chemical family to address a wider range of diseases by interacting with previously unknown biological targets.

A significant finding is the potential for these compounds in treating osteoporosis . A series of piperidine-3-carboxamide derivatives were specifically designed and synthesized to target Cathepsin K, an enzyme central to bone degradation. mdpi.com The success of these analogs in inhibiting Cathepsin K and reducing bone resorption in preclinical models establishes osteoporosis as a promising new therapeutic indication for this class of compounds. mdpi.com

In the field of oncology, derivatives of N-arylpiperidine-3-carboxamide have been identified as potential treatments for melanoma . nih.govfrontlinegenomics.com These compounds were discovered through high-throughput screening to induce a senescence-like phenotype in melanoma cells, a process that stops cancer cells from dividing. nih.govfrontlinegenomics.com This discovery opens up a new therapeutic strategy for melanoma by targeting cellular senescence pathways. nih.gov While the initial hit compound was identified, further studies are underway to pinpoint the exact molecular target responsible for this effect. nih.gov The development of small molecules that induce senescence is an emerging and promising approach in cancer therapy. nih.gov

Furthermore, related piperidine structures have shown potential in other areas, such as antimicrobial activity against pathogens like Mycobacterium tuberculosis. japsonline.com The broad pharmacological potential of the piperidine scaffold suggests that derivatives of this compound could be investigated for a variety of other conditions. broadinstitute.org

Integration of Advanced Omics Data for Comprehensive Target Identification

Identifying the precise molecular targets of new drug candidates is a critical and often challenging step in drug discovery. broadinstitute.orgnih.gov For compounds identified through phenotypic screens, where a desired effect on cells is observed without prior knowledge of the target, advanced techniques are required for "target deconvolution." nih.gov The integration of multi-omics data—encompassing proteomics, genomics, and metabolomics—provides a powerful, system-level view to uncover these targets. mdpi.comnygen.io

Chemical proteomics is a particularly relevant and powerful approach. mdpi.comresearchgate.net This technique uses the small-molecule compound itself, often modified with a chemical tag, as a "bait" to capture its interacting protein partners from cell lysates. nih.gov These captured proteins are then identified using mass spectrometry, revealing the direct and indirect targets of the compound. nih.govnih.gov

This strategy has been successfully applied to compounds containing a piperidine moiety. For instance, researchers synthesized an immobilizable analog of the ALK inhibitor brigatinib, which contains a piperidine group, to perform affinity enrichment. nih.gov This chemoproteomics approach successfully identified the kinases MARK2 and MARK3 as previously unknown targets responsible for brigatinib's ability to inhibit cancer cell migration. nih.gov Similarly, an affinity-based proteomics approach was used to identify Pirin as the molecular target of a series of antifibrotic and antimetastatic compounds built on a piperidine carboxamide scaffold. acs.org

These examples demonstrate how proteomics and chemoproteomics can:

Identify novel drug targets for compounds with interesting biological activity. nih.govdavuniversity.org

Uncover mechanisms of action , including off-target effects that may contribute to efficacy or side effects. nih.govnih.gov

Guide medicinal chemistry efforts to optimize drug selectivity and potency. nih.gov

Future research on this compound analogs will likely leverage these omics technologies to comprehensively map their protein interaction networks, validate their mechanisms, and discover new therapeutic opportunities. nih.gov

Advancements in Stereoselective Synthetic Strategies for Enhanced Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in pharmacology. nih.gov Different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different biological activities, as they interact differently with chiral biological targets like proteins and enzymes. nih.gov A significant portion of stereoisomer pairs show distinct bioactivities, making the synthesis of single, specific isomers a crucial goal for enhancing potency and reducing potential off-target effects. nih.gov

For the N-arylpiperidine-3-carboxamide series, stereochemistry has proven to be a key determinant of antimelanoma activity. nih.gov In one study, researchers synthesized and tested both the R- and S-configurations of their lead compounds. nih.gov The results were striking: the S-configuration of the initial hit compound was 15 times more active than its R-configuration counterpart. nih.gov This high degree of enantioselectivity strongly suggests a specific and defined binding interaction with the biological target. nih.gov

常见问题

Basic: What are the standard synthetic routes for N-(2-hydroxyethyl)piperidine-3-carboxamide, and how can purity be optimized?

Answer:

Synthesis typically involves:

- Step 1: Formation of the piperidine ring via cyclization of appropriate amines and carbonyl compounds (e.g., using reductive amination or Mannich reactions) .

- Step 2: Introduction of the hydroxyethyl group via nucleophilic substitution or coupling reactions (e.g., reacting piperidine derivatives with ethylene oxide or 2-chloroethanol under basic conditions) .

- Step 3: Carboxamide formation using acid chlorides or coupling agents like EDCl/HOBt .

Optimization Tips:

- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity .

- Yield Enhancement: Control reaction temperature (e.g., 0–25°C for carboxamide coupling) and use anhydrous solvents .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer: